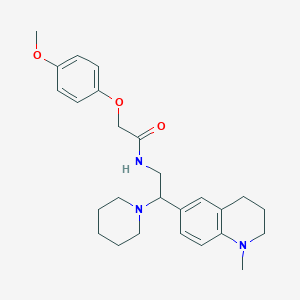

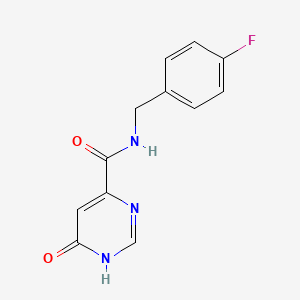

N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

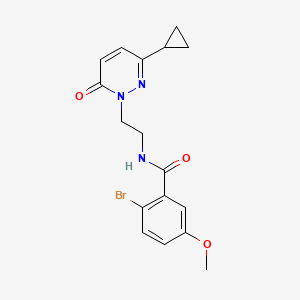

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring with a hydroxyl group at the 6-position and a carboxamide group at the 4-position. The carboxamide group is likely further substituted with a 4-fluorobenzyl group .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants present. Fluorine atoms are known for their reactivity, and the presence of the fluorobenzyl group could make this compound a participant in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluorine atom could make the compound relatively electronegative, potentially affecting its solubility, boiling point, and other physical properties .Aplicaciones Científicas De Investigación

Neuroprotective Agent in Ischemic Stroke

N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Research indicates that compounds structurally related to this molecule can increase the activity of antioxidant enzymes like SOD, CAT, and GPx, while decreasing LDH release, which is indicative of reduced cell damage . By activating the PI3K/AKT pathway, these compounds can enhance neuronal survival and protect against ischemic injury .

Anti-Tumor Activity

Compounds similar to N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide have shown potential in inhibiting tumor growth and metastasis. They have been observed to inhibit matrix metalloproteinases, enzymes that facilitate tumor invasion and metastasis. Additionally, these compounds can induce apoptosis in cancer cells, suggesting a possible application in cancer therapy.

Anti-Inflammatory Properties

The anti-inflammatory properties of N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide and its analogs are notable. They have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This could have implications for the treatment of various inflammatory diseases.

Antioxidant Effects

The antioxidant effects of compounds structurally related to N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide are significant. They can help protect cells from oxidative damage, which is a common pathway for many chronic diseases. This property could be harnessed in the development of new antioxidant therapies.

Anti-Microbial Potential

Research has suggested that N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide may possess anti-microbial properties. While detailed studies are needed, preliminary evidence points to its potential use in combating microbial infections.

Axonal Regeneration

In the context of neurological damage, compounds like N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide have been shown to promote axonal regeneration in primary neurons of neonatal rats . This suggests a potential application in therapies aimed at repairing nerve damage.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)6-14-12(18)10-5-11(17)16-7-15-10/h1-5,7H,6H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHVYDCANBCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=O)NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-6-hydroxypyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)

![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)

![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)

![N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855368.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2855369.png)

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2855370.png)

![4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2855372.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)

![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)